molecular formula C11H19NO5 B1305168 3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid CAS No. 301155-28-2

3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid

Cat. No. B1305168
M. Wt: 245.27 g/mol
InChI Key: XUYBSTJQGVZMSK-UHFFFAOYSA-N
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Description

The compound 3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid is a derivative of oxazolidine, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This particular derivative is characterized by the presence of a tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis to protect the amino group .

Synthesis Analysis

The synthesis of related oxazolidine derivatives has been reported in several studies. For instance, the synthesis of N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives has been achieved through a nucleophilic substitution reaction facilitated by intramolecular hydrogen bonding . Similarly, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was accomplished by adjusting reaction conditions and using diastereomeric salt formation or chromatography on a chiral stationary phase . Additionally, the synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate, a key intermediate of Biotin, was synthesized from L-cystine through a six-step process .

Molecular Structure Analysis

Polymorphic transitions in related compounds have been studied, such as the case of 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid, where grinding induced a transition to a more stable polymorph with a lower energy conformation . This indicates that the molecular structure of oxazolidine derivatives can be influenced by physical manipulation, which may affect their chemical properties.

Chemical Reactions Analysis

The chemical reactivity of oxazolidine derivatives has been explored in various contexts. For example, tert-alkyl amino hydroxy carboxylic esters were synthesized via an intermolecular ene-type reaction of oxazolones and enol ethers . Moreover, N-methyl-2-oxazolidinones were obtained stereo- and regio-selectively from 3-ethoxy-6-(N-methyl-N-tert-butoxycarbonyl)amino-2,4-hexadienoates using concentrated sulfuric acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidine derivatives are closely related to their molecular structure. The antibacterial activities of N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives were assessed, showing that most derivatives exhibited better antibacterial activities against various bacterial strains than their related compounds . This suggests that the introduction of the tert-butoxycarbonyl group can enhance the biological activity of these molecules.

Scientific Research Applications

For instance, a related compound, tert-butyl acrylate, has been used in dispersion and soap-free emulsion polymerization mediated by cobalt porphyrin . This process allows for the creation of polymers with controlled particle size and living character .

For instance, a related compound, tert-butyl acrylate, has been used in dispersion and soap-free emulsion polymerization mediated by cobalt porphyrin . This process allows for the creation of polymers with controlled particle size and living character .

Safety And Hazards

Boc-protected amino acids can be hazardous if not handled properly. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The use of Boc-protected amino acids and similar compounds in peptide synthesis and other areas of organic synthesis continues to be an active area of research . Future directions may include the development of new synthetic methods and applications.

properties

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)6-16-11(12,4)5/h7H,6H2,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYBSTJQGVZMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid

Synthesis routes and methods

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